3-{[4-([Amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-([AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Anilino Methylene Group: The anilino methylene group is formed by reacting the sulfonamide derivative with an appropriate aniline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
3-{[4-([AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Biological Research: The compound is used to study the mechanisms of cell cycle arrest and apoptosis.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis . The compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2,3-dione 3-phenylhydrazones: These compounds also inhibit CDK2 but have different structural features.
3-(Anilinomethylene)-1,3-dihydro-2H-indol-2-ones: These compounds share a similar core structure but differ in their substituents.
Uniqueness
3-{[4-([AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE is unique due to its specific combination of functional groups, which confer high potency and selectivity for CDK2 inhibition .
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C16H15N5O3S/c17-16(18)21-25(23,24)11-7-5-10(6-8-11)19-9-13-12-3-1-2-4-14(12)20-15(13)22/h1-9,20,22H,(H4,17,18,21) |
InChI Key |
UHCCZPSJWZLRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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